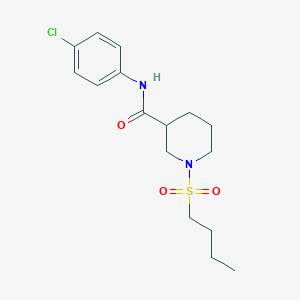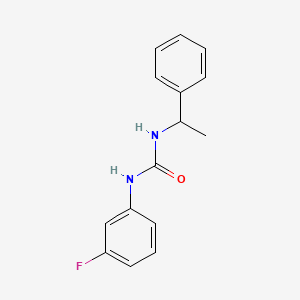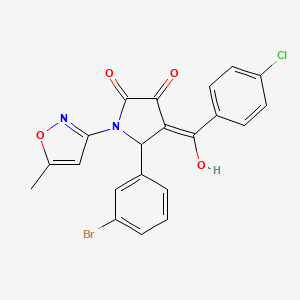
1-(butylsulfonyl)-N-(4-chlorophenyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(butylsulfonyl)-N-(4-chlorophenyl)-3-piperidinecarboxamide, commonly known as BCT-197, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases. This molecule has gained attention due to its potential therapeutic benefits and its unique mechanism of action. In
Mécanisme D'action
BCT-197 exerts its therapeutic effects by inhibiting the activity of LOXL2. LOXL2 is an enzyme that is involved in the cross-linking of collagen and elastin fibers in the extracellular matrix. The cross-linking of these fibers leads to the stiffening of the extracellular matrix, which promotes the progression of various diseases. BCT-197 inhibits the activity of LOXL2 by binding to its active site and preventing the cross-linking of collagen and elastin fibers. This leads to the softening of the extracellular matrix, which reduces the progression of diseases.
Biochemical and Physiological Effects:
BCT-197 has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of collagen and elastin fibers in the extracellular matrix, which leads to the softening of the matrix. This reduces the stiffness of tissues and organs and promotes their normal functioning. BCT-197 has also been shown to reduce the levels of pro-inflammatory cytokines, which reduces inflammation in tissues and organs. Additionally, BCT-197 has been shown to reduce the levels of fibrotic markers, which reduces the progression of fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
BCT-197 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high potency and selectivity for LOXL2. This makes it an ideal candidate for preclinical studies and drug development. However, the limitations of BCT-197 include its poor solubility and bioavailability. These limitations need to be addressed to improve the efficacy of BCT-197 in clinical trials.
Orientations Futures
There are several future directions for the research and development of BCT-197. One direction is to improve the solubility and bioavailability of BCT-197 to increase its efficacy in clinical trials. Another direction is to explore the potential therapeutic benefits of BCT-197 in other diseases, such as cardiovascular diseases and pulmonary fibrosis. Additionally, the combination of BCT-197 with other drugs or therapies can be explored to enhance its therapeutic effects. Further studies are needed to fully understand the potential of BCT-197 as a therapeutic agent.
Conclusion:
In conclusion, BCT-197 is a promising small molecule inhibitor that has shown potential therapeutic benefits in preclinical studies for the treatment of various diseases. Its unique mechanism of action, high potency, and selectivity for LOXL2 make it an ideal candidate for drug development. Further studies are needed to fully understand the potential of BCT-197 as a therapeutic agent.
Méthodes De Synthèse
The synthesis of BCT-197 involves a series of chemical reactions that result in the formation of the final product. The starting materials used in the synthesis are butylsulfonyl chloride, 4-chloroaniline, piperidine, and dimethylformamide. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the purity and yield of the product. The synthesis method has been optimized to achieve high yields and purity of BCT-197.
Applications De Recherche Scientifique
BCT-197 has been extensively studied for its potential therapeutic benefits in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, inflammation, and fibrosis. BCT-197 has been shown to inhibit the activity of lysyl oxidase-like 2 (LOXL2), which is a key enzyme involved in the progression of these diseases. The inhibition of LOXL2 by BCT-197 has been shown to reduce tumor growth, inflammation, and fibrosis in preclinical models.
Propriétés
IUPAC Name |
1-butylsulfonyl-N-(4-chlorophenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3S/c1-2-3-11-23(21,22)19-10-4-5-13(12-19)16(20)18-15-8-6-14(17)7-9-15/h6-9,13H,2-5,10-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHYGSLESFTTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-2-piperazinecarboxamide](/img/structure/B5362645.png)
![1,3,7-trimethyl-8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5362648.png)
![5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5362652.png)
![9-methoxy-7-oxo-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-1,2,3,4,5,7-hexahydropyrido[1,2-d][1,4]diazepine-10-carboxamide](/img/structure/B5362658.png)
![N'-{1-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]ethylidene}-2-hydroxybenzohydrazide](/img/structure/B5362665.png)
![3-[4-(allyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5362669.png)
![4-benzyl-1-[(5-cyclopropylisoxazol-3-yl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5362677.png)

![5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}-N-[(2R)-tetrahydrofuran-2-ylmethyl]pyridin-2-amine](/img/structure/B5362704.png)
![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-1-ethyl-1H-benzimidazole](/img/structure/B5362707.png)
![2-[2-(2-furyl)vinyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5362730.png)
![2-methyl-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5362733.png)

![1'-[3-(1H-imidazol-1-yl)propanoyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5362745.png)